4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline
Overview
Description
4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing novel bioactive 1,2,4-oxadiazole derivatives, demonstrating the versatility of oxadiazole compounds in creating bioactive molecules. For instance, Maftei et al. (2013) synthesized 1,2,4-oxadiazole analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, starting from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline. These compounds were evaluated for antitumor activity, with one derivative showing potent efficacy against a panel of 11 cell lines (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Biological Evaluation
The synthesis of 1,3,4-oxadiazole derivatives has been extended to explore their biological activities. Kavitha, Kannan, and Gnanavel (2016) synthesized a series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives and screened them for antidiabetic, anti-inflammatory, and anticancer activities, highlighting the therapeutic potential of these compounds (Kavitha, Kannan, & Gnanavel, 2016).
Chemical Properties and Applications
The chemical properties and applications of 1,3,4-oxadiazole derivatives have been investigated in various studies. For example, Tarasenko et al. (2017) developed a procedure for the synthesis of (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines by selective reduction of the nitro group in 5-alkenyl-3-(nitrophenyl)-1,2,4-oxadiazoles, proposing these amines as promising monomers for oxidative and radical polymerizations (Tarasenko, Kofanov, Baikov, Krasovskaya, & Danilova, 2017).
Antioxidant Activity
The antioxidant activity of oxadiazole derivatives has also been explored. Shakir, Ariffin, and Abdulla (2014) synthesized new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties and evaluated their antioxidant activity, demonstrating significant free-radical scavenging ability (Shakir, Ariffin, & Abdulla, 2014).
Mechanism of Action
Target of Action
The primary targets of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline are enzymes such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) . These enzymes are crucial in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter .
Mode of Action
This compound interacts non-covalently with its targets, AChE and BChE . It blocks the entry into the enzyme gorge and the catalytic site, thereby inhibiting the function of these enzymes .
Biochemical Pathways
The inhibition of AChE and BChE by this compound affects the cholinergic system. This system is involved in numerous physiological functions, including muscle movement, breathing, heart rate, learning, and memory. By inhibiting AChE and BChE, this compound can potentially disrupt these functions .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of neurotransmission in the cholinergic system . By inhibiting AChE and BChE, this compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This can result in hyperstimulation of nicotinic and muscarinic receptors and disruption of neurotransmission .
Properties
IUPAC Name |
4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-3-4-11-14-15-12(16-11)9-5-7-10(13)8-6-9/h5-8H,2-4,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIHSQYFSYJQEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376970 | |
Record name | 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100933-82-2 | |
Record name | 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100933-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.